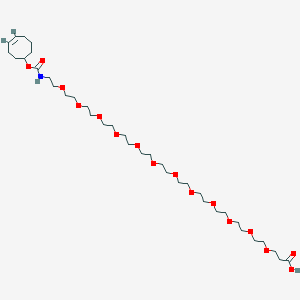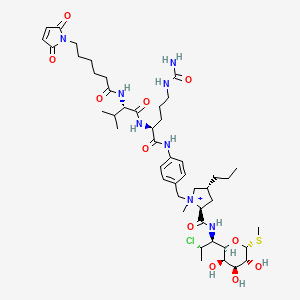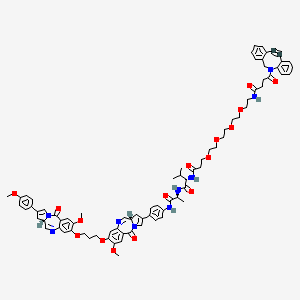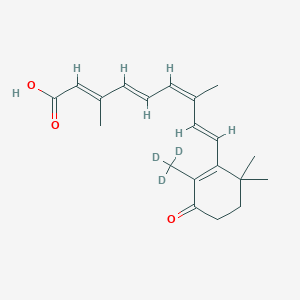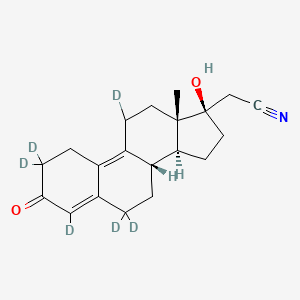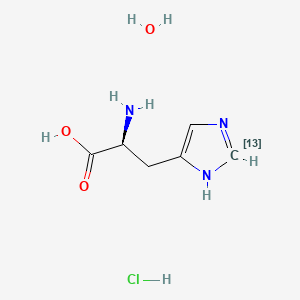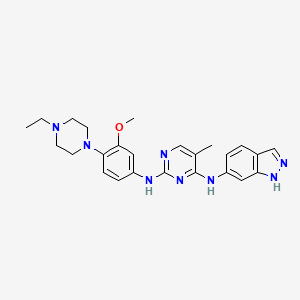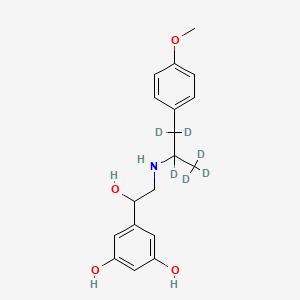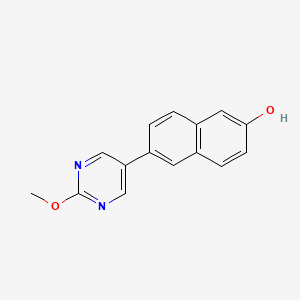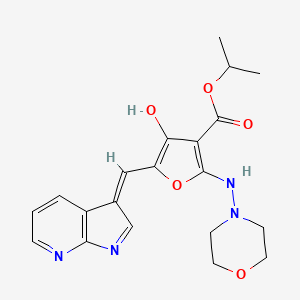
Cdc7-IN-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cdc7-IN-3 is a potent and selective inhibitor of the cell division cycle 7 (CDC7) kinase. CDC7 kinase plays a crucial role in the initiation of DNA replication by phosphorylating the minichromosome maintenance (MCM) complex. Inhibition of CDC7 kinase has emerged as a promising strategy for cancer treatment due to its high expression in various tumors and its role in bypassing DNA damage responses .
Méthodes De Préparation
The synthesis of Cdc7-IN-3 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations. Industrial production methods may involve scaling up these reactions using optimized conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Cdc7-IN-3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted analogs .
Applications De Recherche Scientifique
Cdc7-IN-3 has been extensively studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the role of CDC7 kinase in DNA replication and cell cycle regulation. In biology, it is used to investigate the molecular mechanisms underlying cancer cell proliferation and survival. In medicine, this compound is being explored as a potential therapeutic agent for the treatment of various cancers, including ovarian, lung, and oral cancers. In industry, it may be used in the development of new drugs and therapeutic strategies targeting CDC7 kinase .
Mécanisme D'action
Cdc7-IN-3 exerts its effects by selectively inhibiting the activity of CDC7 kinase. The primary mechanism involves binding to the ATP-binding site of CDC7 kinase, thereby preventing the phosphorylation of the MCM complex. This inhibition disrupts the initiation of DNA replication, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved include the CDC7-DBF4 complex and the ATR-CHK1 signaling pathway .
Comparaison Avec Des Composés Similaires
Cdc7-IN-3 is part of a class of CDC7 kinase inhibitors that includes other compounds such as Cdc7-IN-1 and Cdc7-IN-2. These compounds share similar mechanisms of action but may differ in their potency, selectivity, and pharmacokinetic properties. This compound is unique in its high selectivity for CDC7 kinase and its ability to induce cell death in cancer cells with minimal effects on normal cells. Other similar compounds include TAK-931 and other ATP-competitive CDC7 inhibitors .
Propriétés
Formule moléculaire |
C20H22N4O5 |
|---|---|
Poids moléculaire |
398.4 g/mol |
Nom IUPAC |
propan-2-yl 4-hydroxy-2-(morpholin-4-ylamino)-5-[(Z)-pyrrolo[2,3-b]pyridin-3-ylidenemethyl]furan-3-carboxylate |
InChI |
InChI=1S/C20H22N4O5/c1-12(2)28-20(26)16-17(25)15(29-19(16)23-24-6-8-27-9-7-24)10-13-11-22-18-14(13)4-3-5-21-18/h3-5,10-12,23,25H,6-9H2,1-2H3/b13-10+ |
Clé InChI |
ROEAYIXSRHOPGQ-JLHYYAGUSA-N |
SMILES isomérique |
CC(C)OC(=O)C1=C(OC(=C1O)/C=C/2\C=NC3=C2C=CC=N3)NN4CCOCC4 |
SMILES canonique |
CC(C)OC(=O)C1=C(OC(=C1O)C=C2C=NC3=C2C=CC=N3)NN4CCOCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


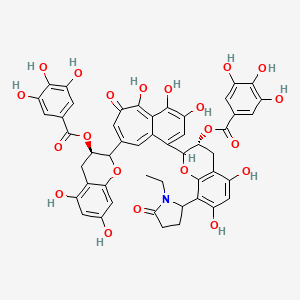


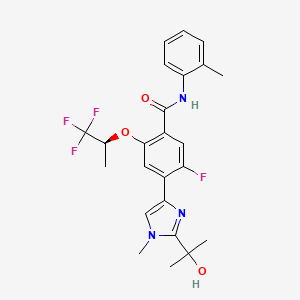
![(12aS)-9-[[3-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[2-[2-(2-methoxyethoxy)ethoxy]ethyl-(2-methyl-2-sulfanylpropyl)amino]phenyl]methoxy]-8-methoxy-12a,13-dihydroindolo[2,1-c][1,4]benzodiazepin-6-one](/img/structure/B12422277.png)
